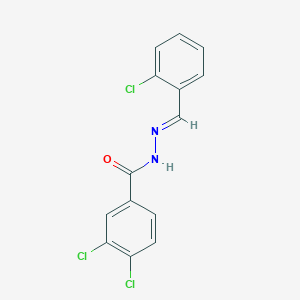![molecular formula C17H14N2O5 B5537610 methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)
methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate often involves intricate reactions. For instance, a study by Portilla et al. (2007) discusses the synthesis of isomeric compounds linked by hydrogen bonds, highlighting the complexity of such chemical structures (Portilla et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by hydrogen bonding and polarized molecular-electronic structures. This was exemplified in the work of Portilla et al. (2007), which described the formation of complex sheets and chains in the isomeric structures through hydrogen bonding (Portilla et al., 2007).
Chemical Reactions and Properties
Compounds like methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate undergo various chemical reactions, leading to diverse properties. For example, in the study by Guillaneuf et al. (2010), a related compound was used as a photoiniferter in nitroxide-mediated photopolymerization, showcasing its reactive properties under UV irradiation (Guillaneuf et al., 2010).
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structure and bonding. The study of related compounds by Then et al. (2017) discusses the crystal structure and Hirshfeld surface analysis, providing insights into the physical aspects of such compounds (Then et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other compounds, are notable in these types of molecules. For instance, the work by Casimir et al. (2002) on a similar compound highlights the efficiency and racemization-free nature of its reactions, indicating specific chemical behaviors (Casimir et al., 2002).
Scientific Research Applications
Photopolymerization
A study introduced a novel alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, showing significant potential in photopolymerization processes. This compound decomposes under UV irradiation to generate radicals, demonstrating drastic changes in the photophysical or photochemical properties of the starting chromophore, with applications in developing advanced polymer materials (Guillaneuf et al., 2010).
Polymer Synthesis
Another research explored the controlled radical polymerization of an acrylamide containing L-phenylalanine moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization. This process enabled the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, highlighting the compound's role in tailored polymer synthesis (Mori et al., 2005).
Anti-malarial Agents
A derivative of methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate was identified as a novel lead for anti-malarial agents. The study demonstrated the necessity of a specific acyl residue at the 2-amino group of the benzophenone core for significant anti-malarial activity, offering insights into new therapeutic agents (Wiesner et al., 2003).
Chemical Synthesis
Research on the synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate presented an optimized method starting from a nitrobenzoate derivative. This work highlighted the stable, high-yield synthesis approach, contributing to the chemical industry's efficiency (Qiao-yun, 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-17(21)14-7-2-3-8-15(14)18-16(20)10-9-12-5-4-6-13(11-12)19(22)23/h2-11H,1H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDETQGXKWIKG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)


![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)
![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

